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Cat. No.: B013560 Get Quote

Technical Support Center: NDSB-195 and
Protein Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering issues

with NDSB-195 interference in common protein quantification assays.

Frequently Asked Questions (FAQs)
Q1: What is NDSB-195 and why is it used?

A1: NDSB-195 (Dimethylethylammonium propane sulfonate) is a non-detergent sulfobetaine. It

is a zwitterionic compound used in protein biochemistry to prevent protein aggregation and

facilitate the renaturation of proteins.[1] Its properties, such as high solubility in water and lack

of significant absorbance in the near-UV range, make it a useful additive in protein extraction,

solubilization, and crystallization.[1][2]

Q2: Does NDSB-195 interfere with protein quantification assays?

A2: Yes, NDSB-195 can interfere with colorimetric protein assays like the Bradford and BCA

assays. The extent of interference is dependent on the concentration of NDSB-195 and the

type of assay used. It is important to note that NDSB-195 does not significantly absorb light at
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280 nm, making it generally compatible with UV absorbance-based protein quantification

methods.

Q3: Why does NDSB-195 interfere with the Bradford assay?

A3: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins,

which causes a shift in the dye's maximum absorbance. NDSB-195, being a zwitterionic

compound, can interact with the dye and proteins, potentially altering the dye-protein binding

equilibrium and leading to inaccurate absorbance readings.

Q4: How does NDSB-195 affect the BCA assay?

A4: The Bicinchoninic Acid (BCA) assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in

an alkaline medium, followed by the colorimetric detection of Cu¹⁺ with BCA. While generally

more robust against detergents than the Bradford assay, the BCA assay can still be affected by

substances that interfere with the copper reduction reaction. The zwitterionic nature of NDSB-
195 may have a minor influence on this reaction, particularly at high concentrations.

Q5: What is the maximum concentration of NDSB-195 compatible with these assays?

A5: Specific quantitative data for the maximum compatible concentration of NDSB-195 is not

readily available in published literature. However, based on general knowledge of similar

compounds, interference can be expected at concentrations commonly used for protein

solubilization (e.g., 0.1 M and higher). It is crucial to perform validation experiments with your

specific buffer composition.

Troubleshooting Guides
Issue: Inaccurate protein concentration reading in the
presence of NDSB-195.
This is a common issue as NDSB-195 can interfere with colorimetric protein assays, leading to

erroneous results. Follow these troubleshooting steps to mitigate the interference.

1. Sample Dilution
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Principle: Diluting the sample reduces the concentration of NDSB-195 to a level that no

longer significantly interferes with the assay.

Pros: Simple and quick method.

Cons: Requires the initial protein concentration to be high enough to remain detectable after

dilution.

2. Inclusion of NDSB-195 in Standards

Principle: Preparing the protein standards (e.g., BSA) in the same buffer containing the same

concentration of NDSB-195 as the unknown samples compensates for the interference.

Pros: Can provide accurate results without removing the NDSB-195.

Cons: Requires pure NDSB-195 and precise concentration matching.

3. Protein Precipitation

Principle: Precipitating the protein from the sample allows for the removal of the NDSB-195-

containing supernatant. The protein pellet is then resuspended in an assay-compatible

buffer.

Pros: Effectively removes interfering substances.

Cons: Can lead to protein loss and potential resolubilization issues.

4. Use an Alternative Protein Assay

Principle: Some protein assays are inherently less susceptible to interference from specific

substances.

Recommendation: If possible, use a UV absorbance method at 280 nm, as NDSB-195 does

not significantly absorb at this wavelength. Alternatively, a modified Lowry assay or a

detergent-compatible commercial assay might show less interference.

Data Presentation: Illustrative Interference Data
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Due to the lack of specific experimental data for NDSB-195 in the available literature, the

following tables present hypothetical data to illustrate the potential effect of increasing

concentrations of NDSB-195 on the Bradford and BCA assays. This data should be used for

illustrative purposes only. Researchers must perform their own validation experiments.

Table 1: Hypothetical Interference of NDSB-195 with the Bradford Assay

NDSB-195 Concentration
(M)

Apparent BSA
Concentration (µg/mL)

% Error

0 (Control) 500 0%

0.05 525 +5%

0.1 560 +12%

0.25 650 +30%

0.5 800 +60%

1.0 1100 +120%

Hypothetical data for a true

BSA concentration of 500

µg/mL.

Table 2: Hypothetical Interference of NDSB-195 with the BCA Assay
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NDSB-195 Concentration
(M)

Apparent BSA
Concentration (µg/mL)

% Error

0 (Control) 500 0%

0.05 505 +1%

0.1 515 +3%

0.25 540 +8%

0.5 590 +18%

1.0 680 +36%

Hypothetical data for a true

BSA concentration of 500

µg/mL.

Experimental Protocols
Protocol 1: Preparing Standards with NDSB-195

Prepare a stock solution of your protein standard (e.g., 2 mg/mL BSA) in an assay-

compatible buffer without NDSB-195.

Prepare a stock solution of NDSB-195 at the same concentration present in your unknown

samples.

Create a series of protein standard dilutions using the NDSB-195 solution as the diluent.

This ensures that each standard contains the same final concentration of NDSB-195 as your

samples.

Prepare a blank solution containing only the buffer with NDSB-195.

Perform the protein assay (Bradford or BCA) according to the manufacturer's instructions,

using the prepared standards and blank.

Plot the standard curve and determine the concentration of your unknown samples.
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Protocol 2: Acetone Precipitation of Proteins

Cool the required volume of acetone to -20°C.

Place your protein sample in an acetone-compatible microcentrifuge tube.

Add four times the sample volume of cold (-20°C) acetone to the tube.

Vortex the tube briefly and incubate for 60 minutes at -20°C.

Centrifuge for 10 minutes at 13,000-15,000 x g.

Carefully decant the supernatant, which contains the NDSB-195.

Allow the protein pellet to air-dry for approximately 30 minutes at room temperature to

evaporate residual acetone.

Resuspend the protein pellet in a buffer compatible with your chosen protein assay.

Protocol 3: Trichloroacetic Acid (TCA)/Acetone Precipitation

To your protein sample, add ice-cold 100% trichloroacetic acid (TCA) to a final concentration

of 10-20%.

Incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

Discard the supernatant.

Wash the pellet by adding ice-cold acetone. This helps to remove residual TCA.

Centrifuge again at 14,000 x g for 5 minutes at 4°C.

Discard the acetone and allow the pellet to air-dry.

Resuspend the pellet in an assay-compatible buffer. It may be necessary to use a buffer with

a slightly alkaline pH to neutralize any residual TCA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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